Eptifibatide Eptifibatide Eptifibatide is a synthetic homodetic cyclic peptide comprising N(alpha)-(3-sulfanylpropanoyl)homoarginyl, glycyl, aspartyl, tryptophyl, prolyl and cysteinamide residues connected in sequence and cyclised via a disulfide bond. Derived from a protein found in the venom of the southeastern pygmy rattlesnake, Sistrurus miliarus barbouri, eptifibatide is an anti-coagulant that inhibits platelet aggregation by selectively blocking the platelet glycoprotein IIb/IIIa receptor, so preventing the binding of fibrinogen, von Willebrand factor, and other adhesive ligands. It is used in the management of unstable angina and in patients undergoing coronary angioplasty and stenting procedures. It has a role as a platelet aggregation inhibitor and an anticoagulant. It is an organic disulfide, a macrocycle and a homodetic cyclic peptide.
Synthetic cyclic hexapeptide that binds to platelet receptor glycoprotein and inhibits platelet aggregation. Derived from venom of the Southeastern pygmy rattlesnake (Sistrurus miliarus barbouri), eptifibatide is a cyclic heptapeptide that belongs to the class of arginin-glycin-aspartat-mimetics.
Eptifibatide is a Platelet Aggregation Inhibitor. The physiologic effect of eptifibatide is by means of Decreased Platelet Aggregation.
Eptifibatide is a cyclical heptapeptide with anticoagulant activity. Eptifibatide selectively and reversibly binds to and blocks the platelet glycoprotein IIb/IIIa receptor. This prevents the binding of fibrinogen, von Willebrand factor, and other adhesive ligands and leads to an inhibition of platelet aggregation and prevents thrombus development.
Cyclic peptide that acts as a platelet glycoprotein IIB-IIIA antagonist, reversibly inhibiting the binding of FIBRINOGEN; VON WILLEBRAND FACTOR; and other adhesive molecules to the GPIIB-IIIA RECEPTORS of platelets. It is used in the management of UNSTABLE ANGINA and in patients undergoing coronary ANGIOPLASTY and stenting procedures.
Brand Name: Vulcanchem
CAS No.: 188627-80-7
VCID: VC0003669
InChI: InChI=1S/C35H49N11O9S2/c36-30(51)25-18-57-56-13-10-27(47)42-22(8-3-4-11-39-35(37)38)31(52)41-17-28(48)43-23(15-29(49)50)32(53)44-24(14-19-16-40-21-7-2-1-6-20(19)21)34(55)46-12-5-9-26(46)33(54)45-25/h1-2,6-7,16,22-26,40H,3-5,8-15,17-18H2,(H2,36,51)(H,41,52)(H,42,47)(H,43,48)(H,44,53)(H,45,54)(H,49,50)(H4,37,38,39)/t22?,23-,24-,25-,26-/m0/s1
SMILES: C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N
Molecular Formula: C35H49N11O9S2
Molecular Weight: 832.0 g/mol

Eptifibatide

CAS No.: 188627-80-7

Cat. No.: VC0003669

Molecular Formula: C35H49N11O9S2

Molecular Weight: 832.0 g/mol

* For research use only. Not for human or veterinary use.

Eptifibatide - 188627-80-7

CAS No. 188627-80-7
Molecular Formula C35H49N11O9S2
Molecular Weight 832.0 g/mol
IUPAC Name 2-[(3S,6S,20R,23S)-20-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid
Standard InChI InChI=1S/C35H49N11O9S2/c36-30(51)25-18-57-56-13-10-27(47)42-22(8-3-4-11-39-35(37)38)31(52)41-17-28(48)43-23(15-29(49)50)32(53)44-24(14-19-16-40-21-7-2-1-6-20(19)21)34(55)46-12-5-9-26(46)33(54)45-25/h1-2,6-7,16,22-26,40H,3-5,8-15,17-18H2,(H2,36,51)(H,41,52)(H,42,47)(H,43,48)(H,44,53)(H,45,54)(H,49,50)(H4,37,38,39)/t22?,23-,24-,25-,26-/m0/s1
Standard InChI Key CZKPOZZJODAYPZ-IQENKEMDSA-N
Isomeric SMILES C1C[C@H]2C(=O)N[C@@H](CSSCCC(=O)NC(C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N
SMILES C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N
Canonical SMILES C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N
Appearance Assay:≥95%A crystalline solid

Chemical Structure and Synthesis

Molecular Characteristics

Eptifibatide (C<sub>35</sub>H<sub>49</sub>N<sub>11</sub>O<sub>9</sub>S<sub>2</sub>) is a cyclic heptapeptide containing six amino acids and a mercaptopropionyl residue. The disulfide bridge between the cysteine amide and mercaptopropionyl moieties confers structural stability, essential for its binding affinity to the GP IIb/IIIa receptor . The peptide’s sequence—N<sup>6</sup>-(aminoiminomethyl)-N<sup>2</sup>-(3-mercapto-1-oxopropyl)-L-lysylglycyl-L-α-aspartyl-L-tryptophyl-L-prolyl-L-cysteinamide—optimizes interactions with the receptor’s arginine-glycine-aspartic acid (RGD) binding site .

Synthesis and Manufacturing

The production of eptifibatide adheres to current Good Manufacturing Practices (cGMP) and involves a multi-step process:

  • Microwave-Assisted Solid-Phase Synthesis: The linear precursor is synthesized using automated solid-phase techniques under microwave irradiation, enhancing yield and purity .

  • Cleavage and Deprotection: The peptide is cleaved from the resin, followed by side-chain deprotection using trifluoroacetic acid (TFA).

  • Oxidative Disulfide Bond Formation: The linear peptide undergoes oxidation in solution to form the critical disulfide bridge .

  • Purification: Flash chromatography and ion-exchange solid-phase extraction remove impurities, achieving a purity of ≥99.6% .

Table 1: Quality Attributes of cGMP-Compliant Eptifibatide Acetate

Quality AttributeResultTarget Specification
HPLC Purity99.6%≥98.5%
Total Impurities0.4%<1.5%
Single Largest Impurity0.1%<0.5%
Water Content6.6%<10%
Acetate Content3.9%<10%
Bacterial Endotoxins<1.25 EU/mg<20 EU/mg

Mechanism of Action

Eptifibatide selectively and reversibly inhibits the GP IIb/IIIa receptor, a heterodimeric integrin (αIIbβ3) expressed on platelets. By binding to this receptor, eptifibatide prevents the interaction of fibrinogen, von Willebrand factor, and other ligands, thereby blocking platelet aggregation . The antagonism is dose-dependent, with rapid onset following intravenous administration .

Pharmacodynamic Effects

  • Onset: Platelet inhibition occurs within 15 minutes of a 180 µg/kg bolus .

  • Reversibility: Receptor occupancy decreases to <50% within 4–6 hours after infusion cessation, allowing platelet function recovery .

  • Specificity: Eptifibatide exhibits high affinity for GP IIb/IIIa (K<sub>d</sub> ~ 120 nM) with minimal cross-reactivity to other integrins .

Pharmacokinetics and Pharmacodynamics

Absorption and Distribution

  • Half-Life: Approximately 2.5 hours .

  • Protein Binding: 25%, primarily to albumin .

  • Volume of Distribution: 0.23 L/kg, indicating limited tissue penetration .

Metabolism and Excretion

Eptifibatide undergoes minimal hepatic metabolism. Deamidated metabolites and polar derivatives are detected in urine, accounting for 40–50% of renal excretion . Dose adjustments are recommended in renal impairment (creatinine clearance <50 mL/min) .

Clinical Efficacy

Acute Coronary Syndromes (PURSUIT Trial)

The Platelet IIb/IIIa in Unstable angina: Receptor Suppression Using Integrilin Therapy (PURSUIT) trial randomized 10,948 patients with non-ST-segment elevation ACS to eptifibatide or placebo. Eptifibatide reduced the 30-day incidence of death or myocardial infarction (MI) from 15.7% to 14.2% (p=0.04) . Benefits were consistent across subgroups, including patients undergoing PCI .

Percutaneous Coronary Intervention (ESPRIT Trial)

In the Enhanced Suppression of the Platelet IIb/IIIa Receptor with Integrilin Therapy (ESPRIT) trial, eptifibatide (180 µg/kg bolus followed by 2.0 µg/kg/min infusion) reduced the 48-hour composite endpoint of death, MI, or urgent revascularization from 10.5% to 6.6% (p=0.0015) . Thrombotic bailout interventions decreased by 50% (p=0.029) .

Table 2: Key Outcomes in ESPRIT Trial

EndpointPlacebo (%)Eptifibatide (%)Risk Reduction (p-value)
Death/MI/Urgent Revascularization10.56.637% (0.0015)
Thrombotic Bailout2.11.052% (0.029)
Major Bleeding1.01.3Not Significant

Regulatory Status and Therapeutic Positioning

Eptifibatide is approved by the U.S. FDA for:

  • Unstable angina/non-ST-elevation MI.

  • Adjunctive therapy during PCI .
    It is administered as an intravenous bolus (180 µg/kg) followed by continuous infusion (2.0 µg/kg/min), with dose reductions in renal impairment .

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